Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate is an organic compound with a complex structure that includes both ester and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate typically involves the reaction of 3-methoxy-2-methylaniline with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of the enzyme or receptor, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(4-butyl-2-methylanilino)but-2-enedioate
- 3-Methoxy-2,2-dimethyloxirane
Comparison
Compared to similar compounds, Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate is unique due to its specific substitution pattern on the aniline ring. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate |
InChI |
InChI=1S/C14H17NO5/c1-9-10(6-5-7-12(9)18-2)15-11(14(17)20-4)8-13(16)19-3/h5-8,15H,1-4H3 |
InChI Key |
KOYWGLXEYQQWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)NC(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.